ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]PHENYL}ACETATE
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Overview
Description
Ethyl 2-{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate: is an organic compound with the molecular formula C17H15Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a dichlorobenzoyl group attached to an amino phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate typically involves the reaction of 3,4-dichlorobenzoic acid with ethyl 4-aminophenylacetate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the dichlorobenzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Ethyl 2-{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound in enzyme inhibition studies and receptor binding assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Ethyl 2-{4-[(2,4-dichlorobenzoyl)amino]phenyl}acetate
- Ethyl 2-{4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate
- Ethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}acetate
Comparison: Ethyl 2-{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate is unique due to the presence of two chlorine atoms on the benzoyl group, which enhances its reactivity and binding affinity to biological targets. Compared to its analogs, this compound exhibits higher potency in enzyme inhibition and receptor binding assays. The dichlorobenzoyl group also imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 2-[4-[(3,4-dichlorobenzoyl)amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-2-23-16(21)9-11-3-6-13(7-4-11)20-17(22)12-5-8-14(18)15(19)10-12/h3-8,10H,2,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSXFCZHHNDZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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